1-Chloroacridin-9(10H)-one
Description
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Structure
3D Structure
Properties
CAS No. |
91311-45-4 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-chloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,(H,15,16) |
InChI Key |
DJQUGRDXHMJDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies for Acridin 9 10h One Derivatives, Including 1 Chloroacridin 9 10h One
Classical Approaches to the Acridin-9(10H)-one Scaffold
The traditional methods for synthesizing the acridin-9(10H)-one core often involve intramolecular cyclization reactions of appropriately substituted precursors. These methods have been refined over the years to improve yields and accommodate a variety of functional groups.
Cyclization Reactions of N-Phenylanthranilic Acids
One of the most fundamental and widely used methods for synthesizing acridin-9(10H)-ones is the intramolecular cyclization of N-phenylanthranilic acids. chemspider.comconicet.gov.ar This acid-catalyzed reaction, often referred to as a Friedel-Crafts-type acylation, involves the dehydration and subsequent ring closure of the N-phenylanthranilic acid intermediate. chemspider.comrsc.orgmdpi.com
Commonly employed catalysts for this transformation include strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). rsc.orgjocpr.com Microwave-assisted synthesis using catalysts like p-toluenesulfonic acid (PTSA), zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and PPA has also been shown to be an efficient method, often leading to reduced reaction times and cleaner product formation. rsc.orgjocpr.com More recently, boron trifluoride etherate (BF₃·Et₂O) has been utilized as a catalyst for this intramolecular acylation under solvent-free microwave conditions, providing good to excellent yields of various acridone (B373769) derivatives. rsc.org
The N-phenylanthranilic acid precursors are typically prepared via the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a base like potassium carbonate. mdpi.comrsc.orgnih.gov
Table 1: Examples of Acridin-9(10H)-one Synthesis via N-Phenylanthranilic Acid Cyclization
| N-Phenylanthranilic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-Phenylanthranilic acid | Polyphosphoric acid, 110°C | Acridin-9(10H)-one | 87.6 | chemspider.com |
| N-Phenylanthranilic acid derivatives | BF₃·Et₂O, Microwave | Substituted Acridones | Good to Excellent | rsc.org |
| 2-[(2-Methylphenyl)amino]benzoic acid | Polyphosphoric acid, reflux | 4-Methyl-9(10H)-acridinone | 94 | mdpi.com |
| 2-(p-Tolyl/4-chlorophenyl/phenylamino)benzoic acid derivatives | POCl₃, reflux | 9-Chloroacridine derivatives | Not specified | rsc.org |
Intramolecular Acylation Reactions of 2-Arylaminobenzoic Acids
This method is conceptually identical to the cyclization of N-phenylanthranilic acids, as "2-arylaminobenzoic acid" is a synonymous term. The core of this synthetic strategy is the intramolecular Friedel-Crafts acylation of these precursors. mdpi.com The reaction involves the formation of a new carbon-carbon bond between the carboxylic acid moiety and the adjacent aromatic ring of the aniline portion, leading to the central carbonyl-containing ring of the acridone scaffold. The choice of the strong acid catalyst is crucial and can influence the reaction conditions and yields. rsc.org For instance, while traditional methods rely on heating with PPA or sulfuric acid, newer protocols have introduced milder and more efficient catalytic systems. rsc.orgresearchgate.net
Reactions Involving Isatoic Anhydrides and Cyclohexenones
A distinct approach to the acridin-9(10H)-one framework involves the reaction between isatoic anhydrides and cyclohexenones. thieme-connect.de Isatoic anhydrides, which are 2H-3,1-benzoxazine-2,4(1H)-diones, can react with the carbanions generated from cyclohexane-1,3-diones (dihydroresorcinols) to form hexahydroacridine-1,8-diones. thieme-connect.de These intermediates can then be aromatized to the corresponding acridin-9(10H)-ones. This method provides a route to acridones with substitution patterns that may be less accessible through the N-phenylanthranilic acid cyclization route.
Oxidation or Reduction from Related Acridine (B1665455) Systems
The acridin-9(10H)-one scaffold can be accessed through the manipulation of the oxidation state of related acridine systems. ijddr.in For example, acridines can be oxidized to acridin-9(10H)-ones. ptfarm.pl Conversely, the reduction of certain acridine derivatives can also lead to the formation of acridones. For instance, nitroacridones can be reduced to the corresponding aminoacridones using reagents like tin and hydrochloric acid or hydrogen over Raney nickel. jocpr.com Acridine N-oxides can also be rearranged to acridinones upon treatment with acetic anhydride. thieme-connect.de The reduction of the carbonyl group of an acridinone (B8587238) to an acridan (9,10-dihydroacridine) is generally difficult via hydrogenation. thieme-connect.de
Syntheses from 2-Aminobenzoic Acid or Methyl 2-Aminobenzoate (B8764639) Precursors
Acridin-9(10H)-one can be synthesized from 2-aminobenzoic acid or its methyl ester through various reaction pathways. One intriguing method involves refluxing methyl 2-aminobenzoate with butyl nitrite (B80452) in tetrahydrofuran (B95107), which results in a 47% yield of acridin-9(10H)-one. thieme-connect.de In this case, it is proposed that the 2-aminobenzoate generates a benzyne (B1209423) intermediate. thieme-connect.de Another approach involves the reaction of methyl 2-aminobenzoate with a strong base to form a lithium amide, which then reacts with a benzyne generated in situ to yield acridin-9(10H)-ones. thieme-connect.de Additionally, the condensation of 2-aminobenzoic acid with phloroglucinol (B13840) in the presence of anhydrous zinc chloride has been used to synthesize 1,3-dihydroxyacridone derivatives. conicet.gov.ar
Specific Routes to Halogenated Acridin-9(10H)-ones and Related Chloroacridones
The synthesis of halogenated acridin-9(10H)-ones, such as 1-chloroacridin-9(10H)-one, typically follows the general synthetic strategies for acridones, but with halogenated starting materials.
A primary route to chloroacridones is the Ullmann condensation of a chlorinated aniline with an o-halobenzoic acid, followed by acid-catalyzed cyclization of the resulting N-(chlorophenyl)anthranilic acid. nih.govjournalagent.com For example, 2-chloroacridin-9(10H)-one can be prepared by the Ullmann condensation of o-chlorobenzoic acid and p-chloroaniline, followed by cyclization. nih.gov Similarly, 1-chloro-4-nitro-9(10H)-acridone has been synthesized via the Ullmann condensation of the potassium salt of o-chlorobenzoic acid with 5-chloro-2-nitroaniline (B48662), followed by cyclization of the intermediate anthranilic acid. mostwiedzy.pl
The synthesis of 2-chloroacridin-9(10H)-one has also been reported through a radical reaction mechanism involving the treatment of quinone derivatives with 1-nitrile-ethylacetate in the presence of manganese(III) acetate. jocpr.com
Furthermore, direct halogenation of the acridone scaffold can be employed. For instance, the bromination of acridin-9(10H)-one can yield bromoacridone derivatives. researchgate.net
Table 2: Selected Halogenated Acridin-9(10H)-one Syntheses
| Starting Materials | Reaction Type | Product | Reference |
| o-Chlorobenzoic acid, p-Chloroaniline | Ullmann condensation, Cyclization | 2-Chloroacridin-9(10H)-one | nih.gov |
| Potassium salt of o-chlorobenzoic acid, 5-Chloro-2-nitroaniline | Ullmann condensation, Cyclization | 1-Chloro-4-nitro-9(10H)-acridone | mostwiedzy.pl |
| 2-Chlorobenzoic acid, 4-Haloaniline (Cl, F) | Ullmann condensation, Cyclization with Eaton's reagent | 2-Chloroacridin-9(10H)-one, 2-Fluoroacridin-9(10H)-one | journalagent.com |
| Acridin-9(10H)-one | Bromination | Bromoacridone | researchgate.net |
Ullmann Condensation and Subsequent Cyclization for Chloroacridin-9(10H)-ones (e.g., 2-chloroacridin-9(10H)-one)
A classical and widely utilized method for preparing acridone derivatives is the Ullmann condensation, followed by an acid-catalyzed cyclization. ijddr.in This two-step process begins with the copper-catalyzed coupling of an aromatic amine with a 2-halobenzoic acid to form an N-aryl anthranilic acid intermediate. Subsequent intramolecular cyclization, typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), yields the tricyclic acridone structure. ijddr.in
For instance, the synthesis of 2-haloacridin-9(10H)-ones has been effectively demonstrated using this approach. The process involves an Ullmann condensation between 2-chlorobenzoic acid and a 4-haloaniline (where the halogen is chlorine or fluorine). journalagent.cominternationalbiochemistry.com This reaction, conducted in the presence of copper powder and potassium carbonate in isopentyl alcohol, produces the corresponding 2-(4-halophenylamino)benzoic acid intermediate in good yield. journalagent.com The subsequent cyclization of this intermediate to form the final 2-haloacridin-9(10H)-one is efficiently achieved using Eaton's reagent, which has been shown to be significantly more effective than polyphosphoric acid for this transformation. journalagent.com
Similarly, the synthesis of 1-chloro-4-nitro-9(10H)-acridone begins with an Ullmann condensation between the potassium salt of o-chlorobenzoic acid and 5-chloro-2-nitroaniline, catalyzed by copper dust. mostwiedzy.pl The resulting anthranilic acid derivative is then cyclized to furnish the target acridone. mostwiedzy.pl
The versatility of the Ullmann-Jourdan coupling is further illustrated by its application in synthesizing various substituted acridin-9(10H)-ones.
Table 1: Examples of Acridin-9(10H)-ones from Ullmann–Jourdan Coupling
| 2-Halobenzoic Acid | Aminobenzene | Acridin-9(10H)-one Product | Yield (%) | Reference |
|---|
Data derived from research on Ullmann-Jourdan coupling for acridinone synthesis. thieme-connect.de
Precursor-Based Syntheses Incorporating Halogen Atoms
The synthesis of halogenated acridones fundamentally relies on the selection of appropriately halogenated starting materials. researchgate.net The strategic placement of halogen atoms on the aniline or benzoic acid precursors directly dictates the final substitution pattern of the acridone product.
General synthetic routes to acridones often involve the acid-induced cyclization of N-aryl anthranilic acids, which are themselves prepared from halogenated precursors via methods like the Ullmann condensation. researchgate.net For example, the synthesis of 2-chloroacridin-9(10H)-one and 2-fluoroacridin-9(10H)-one starts with 2-chlorobenzoic acid and the corresponding 4-chloroaniline (B138754) or 4-fluoroaniline. journalagent.cominternationalbiochemistry.com
Another example is the preparation of 1-chloro-4-nitro-9(10H)-acridone, which requires 5-chloro-2-nitroaniline and o-chlorobenzoic acid as the key halogenated precursors. mostwiedzy.pl The synthesis of 9-chloroacridines, which can be hydrolyzed to acridones, also originates from an Ullmann condensation involving a 2-chlorobenzoic acid and an appropriately substituted aniline. ijddr.inresearchgate.net By carefully choosing these halogen-bearing building blocks, chemists can access a wide range of specifically substituted halogenated acridones. researchgate.net
Advanced Synthetic Strategies and Annulation Techniques
Beyond classical methods, advanced strategies involving annulation reactions have been developed to construct the acridone skeleton. These methods often provide access to complex, substituted derivatives through different bond-forming approaches.
The annulation of quinolinone systems represents a logical and effective strategy for building the acridone framework. thieme-connect.de This approach leverages the existing rings of the quinolinone to construct the final tricyclic system.
One such method involves the reaction of 4-quinolones with 2-aminobuta-1,3-dienes. rsc.org This BF₃·Et₂O mediated annulation proceeds with high diastereoselectivity to produce substituted 1,2,3,4,4a,9,9a,10-octahydroacridine-3,9-dione derivatives, which are precursors to the fully aromatic acridone system. rsc.org
Another advanced technique utilizes 4-siloxyquinolinium salts, which can be prepared from quinolin-4-ones. thieme-connect.de These salts undergo diastereoselective annulation when reacted with 2-siloxybuta-1,3-dienes, resulting in the formation of tetrahydroacridinones. thieme-connect.de These tetrahydroacridinone intermediates can then be aromatized to yield the final acridin-9(10H)-one derivatives. thieme-connect.de
Derivatization and Functionalization Strategies of the Acridin 9 10h One Scaffold
Functionalization at the Acridin-9(10H)-one Nitrogen (N-10)
The nitrogen atom at the 10-position (N-10) of the acridone (B373769) scaffold is a common site for modification. Its reactivity allows for the introduction of a wide variety of substituents, which can significantly alter the molecule's solubility, steric profile, and biological interactions.
Alkylation Reactions at N-10
Alkylation at the N-10 position is a fundamental strategy for derivatizing the acridone core. thieme-connect.de The nitrogen atom of acridin-9(10H)-one is readily alkylated, a reaction that proceeds under conditions where the related compound, 9,10-dihydroacridine, remains inert. thieme-connect.de This reactivity has been exploited to synthesize a multitude of N-substituted acridone derivatives.
One common method involves the use of alkyl halides in the presence of a base. For instance, N-alkylation of substituted acridones has been achieved by stirring the parent acridone with an alkyl halide, such as 1-bromo-5-chloropentane, in a two-phase system of an organic solvent like tetrahydrofuran (B95107) and an aqueous potassium hydroxide (B78521) solution. iajpr.com The use of a phase transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide, is often employed to facilitate the reaction, as the nitrogen of the acridone nucleus can be weakly basic and resistant to direct alkylation. iajpr.comresearchgate.net This PTC-mediated method enhances yield by transporting hydroxide ions into the organic phase to deprotonate the acridone, forming a phenolate-stabilized anion that readily undergoes nucleophilic attack on the alkyl halide. iajpr.com
Research has demonstrated the synthesis of various N-10 alkylated derivatives using this approach. For example, 10-(3'-chloropropyl)acridin-9-one was prepared by reacting acridin-9(10H)-one with 1-bromo-3-chloropropane (B140262) in tetrahydrofuran. oaji.net This intermediate can then be further derivatized by reacting it with various secondary amines to create a diverse library of compounds. oaji.net Microwave irradiation has also been explored as an energy-efficient method for the N-alkylation of substituted acridones with alkyl halides in the absence of a solvent. jocpr.com
Table 1: Examples of N-10 Alkylation of Acridin-9(10H)-one Derivatives
| Acridone Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acridin-9(10H)-one | 1-Bromo-3-chloropropane | Tetrabutyl ammonium (B1175870) bromide (PTC), THF, rt, 40 hr | 10-(3'-chloropropyl)acridin-9-one | oaji.net |
| Acridin-9(10H)-one | 1,2-Dichloroethane | Tetrabutyl ammonium bromide (PTC) | 10-(2'-chloroethyl)acridin-9-one | oaji.net |
| Substituted Acridone | 1-Bromo-5-chloropentane | Tetrabutyl ammonium bromide (PTC), THF, aq. KOH | N10-(5-chloropentyl)acridone derivative | iajpr.com |
Functionalization at Aromatic Carbon Positions
Beyond the N-10 position, the aromatic carbon backbone of the acridone scaffold offers numerous opportunities for functionalization. These modifications can dramatically influence the electronic properties and steric bulk of the molecule.
Acylation at C-3
Acylation reactions, particularly at the C-3 position, are a valuable method for extending the acridone scaffold. This transformation is often achieved through intramolecular Friedel-Crafts acylation of precursor molecules. scirp.org For example, a series of ethyl (4-oxo-1,4-dihydroquinolin-2-yl)acetates, which are precursors to acridinones, can be utilized. thieme-connect.de These quinolinone intermediates can undergo acylation at the C-3 position, which serves as a key step in building the final acridin-9(10H)-one ring system. thieme-connect.de This strategy is particularly useful for preparing derivatives like 1-hydroxy- and 1-aminoacridin-9(10H)-ones. thieme-connect.de
Alkylation at C-2 Alkyl Groups
Further functionalization can be achieved when an alkyl group is already present on the acridone framework, for instance at the C-2 position. The synthesis of acridin-9(10H)-one derivatives can be accomplished from quinolin-4(1H)-one precursors where alkyl groups at the C-2 position exhibit acidity similar to that of 2-alkylquinolines. thieme-connect.de This acidity allows for alkylation reactions to occur at the C-2 alkyl group, providing a pathway to more complex substituted acridones. thieme-connect.de Similarly, a base-mediated method has been developed for the selective C3-alkylation of quinoxalin-2(1H)-one, a related heterocyclic structure, using unactivated nitroalkanes, showcasing a strategy that could be analogous for acridone functionalization. rsc.org
Nucleophilic Substitution Reactions on Halogenated Positions (e.g., C-6)
The presence of a halogen atom on the aromatic ring of the acridin-9(10H)-one scaffold, as seen in the title compound 1-Chloroacridin-9(10H)-one, provides a reactive handle for nucleophilic aromatic substitution (SNA_r) reactions. longdom.org These reactions are a cornerstone for introducing diverse functional groups. The reactivity of aryl halides in SNA_r is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. longdom.orgmasterorganicchemistry.com
In a pertinent example, 1-chloro-4-nitro-9(10H)-acridone was used as a substrate for nucleophilic substitution. The chlorine atom at the C-1 position is activated by the nitro group at the C-4 position, facilitating its displacement by various nucleophiles. This substrate has been reacted with tuftsin/retro-tuftsin derivatives in anhydrous DMF with triethylamine (B128534) as a base to yield novel acridone analogs. The mechanism involves the attack of the nucleophile at the carbon bearing the chlorine, followed by the departure of the chloride ion. libretexts.org
This strategy is not limited to the C-1 position. Halogens at other positions, such as C-6, can also be substituted. The general principle involves the replacement of a halide by a variety of nucleophiles including amines, thiols, and alkoxides, which allows for the synthesis of a wide array of functionalized acridones. viu.casavemyexams.com
Table 2: Examples of Nucleophilic Substitution on Halogenated Acridin-9(10H)-ones
| Halogenated Acridone | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Chloro-4-nitro-9(10H)-acridone | Tuftsin/retro-tuftsin derivatives | Anhydrous DMF, Triethylamine, rt, 24h | 1-substituted-4-nitro-9(10H)-acridone derivatives | acs.org |
| 2,2′,4,4′-Tetranitrobenzophenone (precursor) | Primary aromatic amines | Not specified | 10-aryl-3,6-dinitro-9-acridones | researchgate.net |
Diels-Alder Reactions Utilizing Acridin-9(10H)-ones as Dienophiles
The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a sophisticated method for constructing complex polycyclic systems. wikipedia.org In this context, quinolin-4(1H)-ones, which are direct precursors for acridin-9(10H)-ones, can act as dienophiles. thieme-connect.de Their structural features, resembling 1,4-quinones and enamines, make them suitable for undergoing Diels-Alder reactions. thieme-connect.de These cycloaddition reactions are a key strategy for preparing certain acridin-9(10H)-one derivatives. thieme-connect.de
In a related approach, the Diels-Alder reaction has been employed where precursors act as dienes. For instance, (E)-1-methyl-2-styrylquinolin-4(1H)-ones have been reacted with the dienophile N-methylmaleimide in refluxing toluene. researchgate.net The resulting adducts are then oxidized to yield acridin-9(10H)-one derivatives. researchgate.net While this uses the precursor as a diene, it underscores the utility of cycloaddition reactions in the synthesis and functionalization of the acridone scaffold.
Synthesis of Substituted Acridin-9(10H)-one Systems
The strategic placement of various functional groups onto the acridone ring system allows for the fine-tuning of its chemical and biological characteristics. Key substitution patterns involve the introduction of hydroxyl, methoxy (B1213986), nitro, and amino groups, which can also serve as handles for further derivatization, including the construction of complex bis-heterocyclic systems.
The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups is a common strategy for modifying the acridone scaffold. Methoxy-substituted acridones are often synthesized directly or serve as precursors to the corresponding hydroxy derivatives.
A series of acridones featuring methoxy groups at the C-1 and/or C-3 positions can be synthesized from precursors like 7-nitro-6-chloro-1,3-dimethoxy-10-methyl-9(10H)-acridone. conicet.gov.ar This starting material is itself prepared via an Ullmann reaction between 2,4-dichloro-5-nitrobenzoic acid and 3,5-dimethoxyaniline. conicet.gov.ar The nitrogen at position 10 can be readily alkylated, for instance, with a methyl group, under basic conditions. thieme-connect.de
The conversion of methoxy groups to hydroxyl groups is typically achieved through de-O-methylation. A common method involves treating the methoxy-acridone derivative with 48% hydrobromic acid, often with a trace of acetic acid. conicet.gov.ar This process allows for the synthesis of both 1,3-dihydroxy and 1-hydroxy-3-methoxy derivatives by carefully monitoring the reaction progress. conicet.gov.ar An alternative method for creating a hydroxyl group involves the dehydrogenation of a dihydroacridinone precursor. For example, 1-hydroxyacridin-9(10H)-one can be prepared from 3,4-dihydroacridine-1,9(2H,10H)-dione using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like diphenyl ether. thieme-connect.de
Table 1: Synthesis of Representative Hydroxy- and Methoxy-Substituted Acridin-9(10H)-ones
| Product | Starting Material(s) | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1,3-Dimethoxy-10-methylacridin-9(10H)-one | 1,3-Dimethoxyacridin-9(10H)-one | Alkylating agent | 68% | thieme-connect.de |
| 1-Hydroxy-3-methoxy Series | 1,3-Dimethoxy derivatives | 48% HBr, acetic acid | - | conicet.gov.ar |
| 1,3-Dihydroxy Series | 1,3-Dimethoxy derivatives | 48% HBr, acetic acid | - | conicet.gov.ar |
Nitro-substituted acridinones are crucial intermediates in the synthesis of their amino-substituted counterparts. The nitro group acts as a precursor that can be reliably reduced to an amino group in a subsequent step.
The synthesis of nitroacridinones often begins with a nitrated precursor, such as a nitro-substituted benzoic acid or aniline (B41778), which is then carried through the Ullmann condensation and cyclization sequence. conicet.gov.ar For instance, 1-chloro-4-nitroacridone derivatives can be obtained from the corresponding 2-(phenylamino)-6-chloro-3-nitrobenzoic acids. conicet.gov.ar Similarly, other substitution patterns, such as a nitro group at the C-7 position, can be incorporated by starting with materials like 2,4-dichloro-5-nitrobenzoic acid. conicet.gov.ar
The transformation of the nitro group (-NO₂) into a primary amine (-NH₂) is a fundamental step. This reduction is commonly performed using tin(II) chloride (SnCl₂) in an acidic medium. conicet.gov.ar This method has been successfully applied to produce various 7-amino-9-acridone derivatives from their 7-nitro precursors. conicet.gov.ar The resulting amino group can then be used for further functionalization, such as in the synthesis of imidazoacridinones. nih.gov
Table 2: General Scheme for Synthesis of Amino-Acridinones from Nitro-Acridinones
| Precursor | Product | Reagents/Conditions | Reference |
|---|---|---|---|
| 7-Nitro-acridinone derivative | 7-Amino-acridinone derivative | Tin(II) chloride (SnCl₂), acidic conditions | conicet.gov.ar |
| 1-Substituted-4-nitroacridin-9(10H)-one | 1-Substituted-4-aminoacridin-9(10H)-one | Reduction | nih.gov |
Bis-heterocyclic acridin-9(10H)-one systems represent a more complex class of derivatives where two acridone-based ring systems are joined together. Bisimidazoacridones are a notable example of this structural class. nih.govresearchgate.net
The synthesis of symmetrical bisimidazoacridones typically starts with 1-chloro-4-nitroacridone derivatives. conicet.gov.ar These precursors undergo condensation with a diamine linker, such as N²-methyldiethylenetriamine or 3,3'-diamino-N-methyldipropylamine, which connects two acridone units. conicet.gov.arnih.govresearchgate.net This reaction yields a bisnitroacridone intermediate. google.com
The final and key step in forming the bisimidazoacridone structure is a reductive cyclization. The nitro groups are reduced to amines, which then react intramolecularly to form the fused imidazole (B134444) rings. This transformation can be achieved by treating the bisnitroacridone intermediate with reagents such as formic acid and Raney alloy. google.com This methodology allows for the creation of potent and highly selective compounds. nih.gov Unsymmetrical systems, where the two connected heterocyclic moieties are different, can also be prepared through a stepwise synthetic approach. google.com
Table 3: General Synthetic Pathway for Bisimidazoacridones
| Step | Starting Materials | Intermediate/Product | Reagents/Conditions | Reference |
|---|---|---|---|---|
| 1. Condensation | 1-Chloro-4-nitroacridone derivative + Diamine linker (e.g., 3,3'-diamino-N-methyldipropylamine) | Bisnitroacridone | DMSO, Triethylamine | conicet.gov.argoogle.com |
Reaction Mechanisms and Kinetics in Acridin 9 10h One Chemistry
Hydrolysis and Solvolysis Mechanisms of Acridone (B373769) Precursors (e.g., 9-Chloroacridine)
The conversion of 9-chloroacridine to acridone is a critical step in the synthesis of many biologically active acridine (B1665455) derivatives. This transformation is highly sensitive to acidic conditions, with even pure samples of 9-chloroacridines undergoing autocatalyzed decomposition to the corresponding 9-acridanone derivatives clockss.org. The hydrolysis and solvolysis of 9-chloroacridine have been the subject of detailed kinetic studies to elucidate the underlying mechanisms.
Kinetic investigations into the hydrolysis of 9-chloroacridine have revealed complex reaction pathways that are dependent on the reaction medium. In 50% aqueous acetic acid, the reaction was initially found to follow pseudo-first-order kinetics with respect to the 9-chloroacridine substrate, particularly up to 50-60% conversion clockss.org. However, more extensive investigations that followed the reaction to over 80% conversion demonstrated that the hydrolysis in this medium occurs as a pseudo-first-order, two-step consecutive reaction clockss.org.
In contrast, when the hydrolysis is carried out in aqueous hydrochloric acid (pH 0 to 3), the reaction follows pseudo-first-order kinetics clockss.org. The rate constants for this reaction in hydrochloric acid were found to be identical to those of the second step of the consecutive reaction observed in acetic acid at the same concentration clockss.org. This suggests a common mechanistic step in both reaction environments.
Table 1: Kinetic Data for the Hydrolysis of 9-Chloroacridine
| Reaction Medium | Observed Kinetics | Rate Constant (s⁻¹) | Temperature (°C) |
|---|---|---|---|
| 50% Aqueous Acetic Acid | Pseudo-first-order, two-step consecutive | Not specified | Not specified |
The rate of hydrolysis of 9-chloroacridine is significantly influenced by the pH of the reaction medium. Studies conducted in aqueous hydrochloric acid have shown that a lower pH, which corresponds to a higher degree of protonation of the 9-chloroacridine, leads to a lower reaction rate clockss.org. This observation is consistent with the proposed mechanism involving the protonated intermediate, where the protonation state affects the susceptibility of the C-9 position to nucleophilic attack by water.
Table 2: Effect of pH on the Pseudo-First-Order Rate Constant for the Hydrolysis of 9-Chloroacridine
| pH | k_obs x 10⁴ (s⁻¹) at 50°C |
|---|---|
| 0.0 | 0.95 |
| 1.0 | 1.20 |
| 2.0 | 2.50 |
Nucleophilic Attack Pathways on the Acridine Ring System
The chemistry of acridine is characterized by the susceptibility of the 9-position to nucleophilic attack. This is due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring, which results in a low electron density at the C-9 position pharmaguideline.com. Consequently, nucleophiles preferentially attack this site, leading to the facile replacement of substituents like the chlorine atom in 9-chloroacridine clockss.orgpharmaguideline.com.
The reaction is a classic example of nucleophilic aromatic substitution (SNAr). The general form of this reaction involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a tetrahedral intermediate, followed by the departure of the leaving group. In the case of 9-chloroacridine hydrolysis, the nucleophile is a water molecule.
The reactivity of the acridine system towards nucleophiles is further enhanced in quaternary salts of acridine pharmaguideline.com. This principle is exploited in various synthetic procedures where the acridine nitrogen is protonated or alkylated to increase the electrophilicity of the C-9 position. The hydrolysis of 9-chloroacridine in acidic media, proceeding through the 9-chloroacridine hydrochloride intermediate, is a direct application of this enhanced reactivity.
Spectroscopic Characterization and Advanced Analytical Methods for Acridin 9 10h Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Resonance Assignments and Analysis
The ¹H and ¹³C NMR spectra of acridin-9(10H)-one derivatives are characterized by distinct signals corresponding to the aromatic protons and carbons, as well as the N-H proton and the carbonyl carbon. For 1-chloroacridin-9(10H)-one, the introduction of a chlorine atom at the C1 position induces predictable changes in the chemical shifts of nearby nuclei due to its electronegativity and anisotropic effects.
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The proton on the nitrogen (N-H) is often observed as a broad singlet at a more downfield chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon (C9) resonance is a key diagnostic signal, typically appearing significantly downfield (around 175-180 ppm). researchgate.net The other aromatic carbons appear in the range of 115-145 ppm.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from the parent compound, acridin-9(10H)-one, and known substituent effects.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 7.30 - 7.45 | d |
| H3 | 7.65 - 7.80 | t |
| H4 | 8.20 - 8.35 | d |
| H5 | 7.50 - 7.65 | d |
| H6 | 7.25 - 7.40 | t |
| H7 | 7.70 - 7.85 | t |
| H8 | 8.30 - 8.45 | d |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | 128 - 132 |
| C2 | 122 - 126 |
| C3 | 133 - 137 |
| C4 | 120 - 124 |
| C4a | 140 - 143 |
| C5 | 121 - 125 |
| C6 | 122 - 126 |
| C7 | 133 - 137 |
| C8 | 126 - 130 |
| C8a | 120 - 124 |
| C9 | 177 - 181 |
| C9a | 121 - 125 |
Application of Two-Dimensional NMR Techniques (e.g., gs-COSY, gs-HMQC, gs-HMBC) for Comprehensive Structural Elucidation
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov
gs-COSY (Gradient-Selected Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as H2-H3, H3-H4, H5-H6, H6-H7, and H7-H8. This allows for the assignment of protons within each spin system. researchgate.net
gs-HMQC (Gradient-Selected Heteronuclear Multiple Quantum Coherence) or gs-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is used to assign the chemical shifts of protonated carbons. For example, the signal for H2 would correlate with C2, H3 with C3, and so on.
gs-HMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying and assigning quaternary (non-protonated) carbons. Key HMBC correlations expected for this compound would include:
Correlations from H2, H3, and H4 to the quaternary carbon C1.
Correlations from H4 and H5 to the carbonyl carbon C9, confirming its position.
Correlations from multiple protons to the quaternary carbons involved in ring fusion (C4a, C8a, C9a, C10a), helping to piece together the entire acridone (B373769) framework.
NMR Studies on Conformational Analysis and Tautomeric Equilibrium (e.g., Amino-Imino Tautomerism)
The prompt's mention of amino-imino tautomerism refers to a phenomenon observed in 9-aminoacridine (B1665356) derivatives. However, for this compound, the relevant equilibrium is the keto-enol tautomerism. nanalysis.com
Acridin-9(10H)-one (the keto form) can theoretically exist in equilibrium with its tautomer, 9-hydroxyacridine (the enol form). NMR studies conducted in various solvents, including DMSO-d₆ and CDCl₃, have conclusively shown that the equilibrium lies overwhelmingly in favor of the keto form. researchgate.netnih.gov This is evidenced by the characteristic downfield chemical shift of the C9 carbon (around 178 ppm), which is indicative of a carbonyl group, rather than an enolic carbon (which would appear closer to 150-160 ppm). The presence of a broad N-H proton signal and the absence of a sharp O-H proton signal further confirm the predominance of the acridin-9(10H)-one structure. mdpi.com The stability of the keto form is attributed to the aromaticity of the flanking benzene (B151609) rings and the strength of the amide-like resonance within the central ring. truman.edufrontiersin.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent peaks include the N-H stretching vibration, the C=O (carbonyl) stretching vibration, C-H stretching from the aromatic rings, and C-C double bond stretching within the aromatic system. The C-Cl stretch is also expected, though it appears in the fingerprint region, which can be complex. spectroscopyonline.com
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 3100 | Medium, Broad | N-H Stretching |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1640 - 1610 | Strong | C=O Stretching (Amide I band) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretching |
| 800 - 600 | Strong | C-Cl Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
Tandem Mass Spectrometry for Differentiation of Regioisomers
While standard mass spectrometry can confirm the molecular weight of this compound, its regioisomers (e.g., 2-chloro-, 3-chloro-, and 4-chloroacridin-9(10H)-one) will have the identical molecular weight and very similar mass spectra. Tandem mass spectrometry (MS/MS) is an essential technique to differentiate these isomers. researchgate.net
In an MS/MS experiment, the molecular ion (parent ion) of a specific m/z value is selected and subjected to collision-induced dissociation (CID). This breaks the parent ion into smaller fragment ions (daughter ions). The resulting fragmentation pattern is highly dependent on the structure of the parent ion. chemguide.co.uk
For chloroacridinone isomers, the position of the chlorine atom will influence the fragmentation pathways. libretexts.org For example:
This compound: Fragmentation might be influenced by steric interactions or electronic effects involving the adjacent N-H group. A characteristic fragmentation could involve the loss of a chlorine radical followed by the loss of carbon monoxide (CO).
2-Chloroacridin-9(10H)-one: The fragmentation pattern might show a more facile loss of HCl or a different sequence of ring cleavages compared to the 1-chloro isomer.
4-Chloroacridin-9(10H)-one: The proximity of the chlorine atom to the carbonyl group could lead to a unique fragmentation pathway, such as a concerted loss of CO and Cl.
By comparing the MS/MS spectra—specifically the presence and relative intensities of the daughter ions—one can create a unique "fingerprint" for each regioisomer, allowing for their unambiguous differentiation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed in the characterization of acridin-9(10H)-one derivatives. This method measures the absorption of UV or visible light by a molecule, providing valuable information about its electronic structure. The acridone scaffold possesses a conjugated system that gives rise to characteristic absorption bands, typically in the near-UV and visible regions of the electromagnetic spectrum. mdpi.comrsc.org These absorption properties are sensitive to the molecular environment and structural modifications, making UV-Vis spectroscopy a versatile tool for both qualitative and quantitative analysis. For instance, N-substitution on the acridone core and the introduction of various functional groups can lead to shifts in the maximum absorption wavelengths (λmax), which can be correlated with the electronic properties of the substituents. researchgate.netnih.gov
Monitoring Reaction Kinetics through Absorbance Changes
UV-Vis spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net The principle lies in the direct proportionality between the absorbance of a substance and its concentration, as described by the Beer-Lambert law. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product, one can track the change in its concentration over time and thereby determine the reaction kinetics. spectroscopyonline.comnih.gov
This technique is applicable to reactions involving acridin-9(10H)-ones, provided that the starting materials, intermediates, or products have distinct UV-Vis absorption profiles. For example, in the synthesis or modification of this compound, if either the reactant consumption or product formation leads to a significant change in the absorption spectrum, the reaction rate can be quantified.
Key applications include:
Determining Reaction Rates: By plotting absorbance versus time, the initial rate of the reaction can be determined.
Investigating Reaction Mechanisms: Kinetic data can help elucidate the steps involved in a reaction mechanism. For example, steady-state photolysis experiments on acridone-based photoinitiators use UV-Vis measurements at different time intervals to understand the photoinitiation mechanisms. mdpi.com
Process Optimization: Understanding the kinetics allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to improve yield and efficiency. researchgate.net
A practical example involves the sulfonation of acridone, where HPLC coupled with a UV detector is used to monitor the distribution of sulfonated products over time, providing insight into the reaction's progress under various conditions. mdpi.com The absorbance is typically measured at wavelengths where the compounds of interest have strong absorption, such as between 240 nm and 270 nm for the acridone core. mdpi.com
Table 1: UV-Vis Absorption Maxima for Selected Acridone Derivatives This table presents absorption data for various acridone derivatives, illustrating the typical spectral range for this class of compounds. The principles of kinetic monitoring would apply to reactions involving these and similar structures, including this compound.
| Compound | Solvent | λmax (nm) | Reference |
| N-methylated acridone | Hexane | 393 | rsc.org |
| 2,7-bisthienyl-acridone | Not Specified | 425 | rsc.org |
| Bn-Acr | Acetonitrile | 376, 395 | mdpi.com |
| DPM-Acr | Acetonitrile | 375, 392 | mdpi.com |
| Acridone Derivative 2a | Dichloromethane | 378, 397 | nih.gov |
| Acridone Derivative 2b | Dichloromethane | 376, 395 | nih.gov |
Optical Spectroscopy for Interaction Studies
While the term "Soret band" is specifically characteristic of porphyrins, the intense π-π* electronic transitions in the near-UV region of acridin-9(10H)-ones serve an analogous purpose in interaction studies. UV-Vis absorption spectroscopy is a primary tool for investigating the non-covalent binding of acridone derivatives with biological macromolecules like DNA or other molecular targets. nih.govresearchgate.net The binding interaction often perturbs the electronic environment of the acridone chromophore, leading to observable changes in the absorption spectrum.
These spectral changes can manifest in several ways:
Hypochromism: A decrease in molar absorptivity, often indicative of intercalation or strong stacking interactions between the acridone ring and the base pairs of DNA. researchgate.net
Hyperchromism: An increase in molar absorptivity.
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.
By systematically titrating a solution of an acridone derivative, such as this compound, with a binding partner (e.g., DNA) and recording the UV-Vis spectra, one can characterize the binding mode and quantify the binding affinity. mdpi.com For example, studies on acridine-spermine conjugates interacting with DNA have utilized electronic absorption spectroscopy to demonstrate these interactions. nih.gov Similarly, the binding of newly synthesized acridine (B1665455) derivatives to calf thymus DNA (ctDNA) was monitored by observing the absorption changes upon increasing amounts of ctDNA. researchgate.net These studies are crucial for understanding the mechanism of action for acridone-based compounds in biological systems. nih.gov
Table 2: Observed Spectral Changes in Acridone Derivatives Upon Interaction with DNA This table summarizes typical spectral perturbations observed when acridone derivatives interact with DNA, which is a common application of UV-Vis spectroscopy in studying molecular interactions.
| Acridone Derivative | Interacting Molecule | Observed Spectral Change | Implied Interaction Mode | Reference |
| Acridine-spermine conjugate | DNA | Perturbations in electronic absorption spectrum | Binding and modulation of interaction | nih.gov |
| Propyl acridone | Calf thymus DNA (ct-DNA) | Changes in absorbance upon titration | Destructive interaction with host DNA | nih.gov |
| General Acridine Derivatives | Calf thymus DNA (ct-DNA) | Hypochromism and/or Hyperchromism | Stacking interaction between compound and DNA base pairs | researchgate.net |
Computational Chemistry and Theoretical Investigations of Acridin 9 10h Ones
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and geometric parameters.
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient approach to predict molecular properties. wikipedia.org The AM1 method simplifies quantum mechanical calculations by using parameters derived from experimental data, making it suitable for larger molecules. wikipedia.org It is an enhancement of the Modified Neglect of Diatomic Overlap (MNDO) model, designed to reduce the repulsion of atoms at close distances. wikipedia.org
For acridin-9(10H)-one derivatives, AM1 calculations can be used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The results from these calculations are valuable for understanding the planarity of the acridine (B1665455) core, which is crucial for its biological activities, and for providing starting geometries for more computationally intensive studies like molecular docking. wikipedia.orgfluorine1.ru
| Parameter | Description | Typical Application for 1-Chloroacridin-9(10H)-one |
| Methodology | Based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation with empirical parameters to simplify calculations. wikipedia.org | Optimization of the ground-state geometry to predict bond lengths, angles, and overall molecular shape. |
| Computational Cost | Lower than ab initio methods, allowing for calculations on larger molecular systems. | Feasible for initial conformational analysis and screening of related acridinone (B8587238) derivatives. |
| Accuracy | Provides reasonable geometric structures and relative energies for many organic molecules. fluorine1.ru | Rationalizing the near-planar structure of the tricyclic acridinone system. |
| Software | Implemented in various computational chemistry packages such as MOPAC, Gaussian, and GAMESS. wikipedia.org | Standard software can be used to perform AM1 calculations on the target molecule. |
Molecular Mechanics (MM2) Calculations
Molecular mechanics methods, including the MM2 force field, treat molecules as a collection of atoms held together by springs. This classical mechanics approach calculates the potential energy of a molecule based on bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM2 is particularly useful for conformational analysis of large molecules, providing insights into the preferred shapes and steric interactions. For this compound, MM2 calculations can efficiently explore its conformational landscape, although the planar nature of the acridine ring system limits the number of possible conformers. The primary utility would be in studying the orientation of substituents if the core structure were further derivatized.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). These studies are fundamental in drug design and for understanding the mechanism of action of bioactive compounds.
Acridine and acridone (B373769) derivatives are known to target various proteins, including topoisomerases. nih.govnih.gov Molecular docking simulations are used to place this compound into the active site of a target protein to predict its binding mode and affinity. researchgate.net These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's binding pocket. researchgate.net
By analyzing these interactions, researchers can establish a structure-activity relationship (SAR), which explains how the chemical structure of a compound relates to its biological activity. researchgate.net For instance, docking studies can show how the chloro substituent at the 1-position influences binding affinity or selectivity for a specific protein target. The binding energy, often calculated as a scoring function (e.g., in kcal/mol), provides a quantitative estimate of the binding affinity. researchgate.net
| Target Protein | Predicted Binding Interactions | Significance for SAR |
| Topoisomerase I | Hydrogen bonding with specific amino acid residues; π-π stacking with aromatic residues in the active site. nih.gov | The planar acridine core is essential for intercalating into the DNA-enzyme complex, and substituents can modulate binding affinity. nih.gov |
| Topoisomerase II | Similar to Topo I, involves intercalation and interactions with key residues. Docking can differentiate binding modes between isoforms. nih.govnih.gov | The nature and position of substituents on the acridone ring are critical for selective inhibition and overall potency. nih.gov |
| Protein Kinases | Interactions with the ATP-binding site, including hydrogen bonds with the hinge region and hydrophobic interactions. | The acridone scaffold can serve as a template for kinase inhibitors, with modifications affecting selectivity and potency. |
The planar aromatic structure of the acridine core allows these molecules to act as classic DNA intercalating agents. nih.govnih.gov They insert themselves between adjacent base pairs of the DNA double helix. nih.gov Computational studies are crucial for visualizing and analyzing this process.
Molecular docking and molecular dynamics simulations can model the intercalation of this compound into a DNA sequence. These models help to:
Identify Preferential Binding Sites: Determine whether the molecule prefers to intercalate at GC-rich or AT-rich sequences. rcsb.org
Characterize Binding Forces: The stability of the DNA-ligand complex is primarily due to van der Waals forces and π-π stacking interactions between the acridine ring and the DNA base pairs. nih.gov
Analyze Structural Changes: Investigate how intercalation affects the DNA structure, such as unwinding of the helix at the binding site. nih.gov The insertion of the acridone ring can cause a weakening of the π-π stacking between the base pairs themselves. nih.gov
Theoretical Studies on Conformational Preferences and Tautomeric Forms
Theoretical studies are essential for exploring the different structural forms a molecule can adopt. For this compound, this includes analyzing its conformational flexibility and the relative stability of its tautomers.
Advanced Research Applications and Chemical Interactions of Acridin 9 10h Ones
Interactions with Heme and Iron
The acridone (B373769) scaffold, the core structure of 1-Chloroacridin-9(10H)-one, has been identified as a platform for developing compounds that interact with heme. nih.gov Heme, a complex of iron and porphyrin, is a vital component of various proteins but can be toxic when released from hemoproteins during certain pathological conditions due to its pro-oxidant nature. nih.gov
While direct studies on the iron chelation properties of this compound are not available, the fundamental structure of acridinones suggests a potential for such activity. Iron chelating agents are crucial in managing iron overload, a condition that can arise from frequent blood transfusions. nih.govnih.gov These agents work by binding to excess iron, forming a complex that can then be excreted from the body, thereby preventing iron-induced damage to organs like the liver and heart. swbh.nhs.ukchildrenshospital.orgchristimres.com Three prominent iron chelators in clinical use are Deferoxamine, Deferiprone, and Deferasirox. nih.gov The ability of acridone derivatives to interact with the iron-containing heme molecule suggests a potential, yet unproven, capacity for iron chelation.
Research has demonstrated that certain acridone derivatives can interact with free heme. nih.gov This interaction is significant because free heme can induce oxidative stress and inflammation. nih.gov The binding of these compounds to heme can block heme-mediated protein oxidation and degradation. nih.gov Spectroscopic studies of other acridine (B1665455) dyes, such as acridine orange and 9-aminoacridine (B1665356), with hemoglobin (a heme-containing protein) have revealed the formation of stable ground state complexes. researchgate.net Techniques like fluorescence spectroscopy and circular dichroism have been employed to characterize these interactions, showing changes in the protein's alpha-helicity upon binding. researchgate.net It is plausible that this compound could exhibit similar heme-binding properties, which would be detectable through comparable spectroscopic methods.
Antioxidant Activity and Radical Scavenging Mechanisms
The antioxidant potential of various acridine derivatives has been a subject of scientific investigation. wisdomlib.orgfrontiersin.org Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.
Standard assays are used to quantify the antioxidant activity of chemical compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to scavenge free radicals. wisdomlib.org The FRAP (Ferric Reducing Antioxidant Power) assay evaluates the capacity of a substance to reduce ferric iron. frontiersin.org Studies on 9-phosphorylated acridine derivatives have utilized these assays to determine their antioxidant capabilities. frontiersin.org For instance, certain 9-phosphoryl-9,10-dihydroacridines demonstrated high radical-scavenging activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) test, another common antioxidant assay. frontiersin.org While specific data for this compound is absent, it is reasonable to hypothesize that its antioxidant potential could be evaluated using these established methods.
The following table illustrates the type of data that would be generated from such assays:
| Assay | Measurement | Potential Outcome for an Active Compound |
| DPPH | IC50 (concentration for 50% radical scavenging) | A low IC50 value indicates high antioxidant activity. |
| FRAP | Ferric reducing ability (e.g., in Trolox equivalents) | A high value indicates strong reducing power. |
Interactions with Biological Macromolecules (Mechanistic Studies)
The planar tricyclic structure of the acridine nucleus makes it a prime candidate for interaction with biological macromolecules, most notably DNA. nih.gov
DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of a DNA double helix. This action can interfere with DNA replication and transcription, leading to cytotoxic effects. Many acridine derivatives are known DNA intercalators. nih.govmdpi.comnih.gov The binding affinity and mode of interaction can be influenced by the substituents on the acridine ring. mdpi.com For instance, studies on acridine-thiosemicarbazone derivatives have shown high affinity for calf thymus DNA (ctDNA), with binding constants indicating a strong interaction. mdpi.com Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are commonly used to study these interactions. Changes in the absorption (hypochromism or hyperchromism) and emission spectra of the compound upon addition of DNA provide evidence of binding. mdpi.com
The following table presents a hypothetical summary of DNA binding data for an acridine derivative:
| Parameter | Description | Example Value |
| Binding Constant (Kb) | Represents the strength of the interaction between the compound and DNA. | 1.0 x 106 M-1 |
| Hypochromism (%) | The decrease in absorbance intensity upon binding. | 25% |
| Red Shift (nm) | A shift in the wavelength of maximum absorption to a longer wavelength. | 10 nm |
While no specific DNA intercalation studies for this compound have been reported, its structural similarity to known DNA intercalating agents suggests that it would likely exhibit this property. The presence and position of the chloro substituent would be expected to modulate the binding affinity and specificity.
Q & A
Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?
- Methodological Answer : Employ HPLC-MS/MS with a C18 column and MRM mode for sensitivity. Validate limits of detection (LOD) via spike-recovery experiments. Compare with GC-ECD for halogenated byproducts .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
